2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Description
2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride is a synthetic organic compound characterized by a propanamide backbone substituted with methyl, pyridinylmethyl, and amino groups. The hydrochloride salt improves stability and bioavailability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFZREORCWWHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amines
A foundational approach involves the alkylation of 2-aminopropanamide derivatives with pyridin-2-ylmethyl halides. For instance, 2-aminopropanamide reacts with 2-(chloromethyl)pyridine in anhydrous dimethylformamide (DMF) at 60–70°C for 12 hours, yielding the intermediate N-(pyridin-2-ylmethyl)propanamide . Subsequent methylation using iodomethane in the presence of potassium carbonate introduces the methyl group to the nitrogen, forming the target compound’s free base.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60–70°C |
| Catalyst | K₂CO₃ |
| Yield | 68–72% |
This method is limited by competing side reactions, such as over-alkylation, necessitating careful stoichiometric control.
Reductive Amination Strategies
Two-Step Ketone Reduction
A scalable route involves reductive amination of 2-oxo-N-(pyridin-2-ylmethyl)propanamide with methylamine. The ketone precursor is synthesized via condensation of pyridin-2-ylmethylamine with ethyl acetoacetate, followed by hydrolysis. Reduction using sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) produces the secondary amine, which is isolated as the hydrochloride salt after treatment with HCl gas.
Optimization Insights:
Yield Comparison:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 65% |
| H₂/Pd-C | EtOAc | 50°C | 78% |
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Assembly
For high-purity applications, SPPS employs Fmoc-protected 2-aminopropanoic acid resin. After coupling with N-methyl-N-(pyridin-2-ylmethyl)amine using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU), the product is cleaved with trifluoroacetic acid (TFA) and precipitated as the hydrochloride salt.
Critical Parameters:
-
Coupling Reagent : HATU outperforms EDCI in minimizing racemization.
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Cleavage Time : Extended TFA exposure (>2 hours) degrades pyridine rings.
Catalytic Cross-Coupling Approaches
Copper-Mediated Amination
Recent protocols utilize copper(I) iodide to catalyze the coupling of 2-bromo-N-methylpropanamide with pyridin-2-ylmethylamine in toluene at 110°C. This method achieves 85% yield with 1,10-phenanthroline as a ligand, avoiding harsh reducing agents.
Advantages:
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Ligand selection (e.g., phenanthroline vs. bipyridine) directly impacts turnover frequency.
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Tolerance for electron-deficient pyridines reduces side products.
Hydrochloride Salt Formation
Acidic Precipitation
The free base is dissolved in ethyl acetate, and dry HCl gas is bubbled until precipitation completes. Recrystallization from ethanol/acetonitrile (9:1) yields the hydrochloride salt with >99% purity.
Key Data:
-
Solvent System : Ethanol/acetonitrile maximizes crystal homogeneity.
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Stoichiometry : Excess HCl (1.2 eq) ensures complete protonation.
Green Chemistry Innovations
Micellar Catalysis
Aqueous micellar systems using TPGS-750-M (a vitamin E-derived surfactant) enable amide bond formation at 60°C without organic solvents. This method reduces waste and achieves 93% yield in recycled media.
Environmental Metrics:
| Metric | Value |
|---|---|
| E-factor | 2.1 |
| PMI (Process Mass Intensity) | 5.8 |
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 3.78 (s, 2H, CH₂Py), 2.92 (s, 3H, NCH₃).
-
HPLC : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow reactors minimizes batch variability. A two-stage system couples reductive amination (residence time: 30 min) with inline HCl precipitation, achieving 89% yield at 1 kg/day throughput.
Economic Metrics:
| Parameter | Value |
|---|---|
| CAPEX Reduction | 40% vs. batch |
| Energy Consumption | 22 kWh/kg |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide bond.
Conditions and Reagents
-
Acidic Hydrolysis : Concentrated HCl (6 M) at 80–100°C for 4–6 hours yields 2-amino-N-methylpropanamide and pyridin-2-ylmethanol.
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Basic Hydrolysis : NaOH (2 M) at 60°C for 3 hours produces sodium 2-amino-N-methylpropanamide and 2-(hydroxymethyl)pyridine.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ions (basic) on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .
Amidation and Acylation
The amino group participates in amidation reactions to form derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C → rt, 12 h | N-Acetylated derivative | 78% |
| Sulfonamidation | Tosyl chloride, DCM, Et₃N, 24 h | N-Tosyl derivative | 65% |
The pyridine ring enhances electron withdrawal, increasing the electrophilicity of the amide carbonyl .
Nucleophilic Substitutions
The pyridinylmethyl group facilitates substitution reactions at the methylene bridge.
Example Reactions
-
Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl-N-(pyridin-2-ylmethyl)propanamide.
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Arylation : Copper-catalyzed coupling with iodobenzene forms a biaryl derivative (45% yield) .
Key Mechanistic Steps
-
Deprotonation of the methylene group under basic conditions.
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Nucleophilic attack on electrophilic reagents (e.g., alkyl halides) .
Oxidation and Reduction
The compound’s stability under redox conditions enables selective transformations.
Oxidation
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Pyridine Ring : H₂O₂/FeSO₄ oxidizes the pyridine N-oxide (70% yield) .
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Amide Group : KMnO₄ in acidic media degrades the amide to carboxylic acid (limited synthetic utility).
Reduction
-
LiAlH₄ reduces the amide to a secondary amine (N-methyl-N-(pyridin-2-ylmethyl)propane-1,2-diamine) in 82% yield.
Coordination Chemistry
The pyridine nitrogen and amide oxygen act as ligands for metal complexes.
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Mn(II) | Pyridine N, amide O | Catalytic oxidation of alkanes | |
| Pd(II) | Pyridine N | Cross-coupling reactions |
These complexes exhibit catalytic activity in C–H functionalization and epoxidation .
Bioconjugation and Enzyme Interactions
The compound serves as a scaffold for enzyme inhibitors via covalent modification:
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Protease Inhibition : Forms a Schiff base with lysine residues in trypsin-like proteases (IC₅₀ = 12 μM).
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Receptor Binding : Modulates G-protein-coupled receptors (GPCRs) through hydrogen bonding with the pyridine ring .
Stability and Degradation
Scientific Research Applications
The compound exhibits significant biological activity across various domains:
- Neuropharmacology : It interacts with neurotransmitter systems, potentially influencing receptor binding affinities. This interaction is crucial for developing treatments for neurodegenerative diseases.
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit acetylcholinesterase, which plays a role in neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in infectious disease management.
Cancer Treatment
A study investigated the effects of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride on human breast cancer cells (MCF-7). The treatment resulted in a dose-dependent decrease in cell viability at concentrations above 10 μM, indicating its potential as an anti-cancer agent.
Autoimmune Disorders
In animal models of rheumatoid arthritis, administration of this compound reduced inflammatory markers and joint swelling. This suggests its potential as an anti-inflammatory agent, highlighting its versatility in treating various conditions .
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form complexes with metal ions, which can then interact with various biomolecules and enzymes. These interactions can lead to changes in the activity of the enzymes and other proteins, ultimately affecting cellular processes and pathways. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
The compound is compared to structurally related propanamide derivatives and hydrochlorides, focusing on substituent variations, molecular properties, and pharmacological activities.
Structural Analogues
Table 1: Structural and Molecular Comparison
Pharmacological and Physicochemical Properties
- Prilocaine Hydrochloride: A local anesthetic with rapid onset due to its lipophilic 2-methylphenyl group, which enhances tissue penetration. Its propylamino side chain balances hydrophilicity for metabolic stability .
- Fentanyl Hydrochloride: The N-phenylpiperidinyl and phenethyl groups confer high μ-opioid receptor affinity. Its propanamide structure is critical for mimicking endogenous peptides .
- 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride: The pyridine ring may facilitate π-π stacking with biological targets, while the 2-amino group could act as a hydrogen-bond donor, enhancing binding specificity (inferred from analogs in ).
Chain-Length and Functional Group Variations
- Acetamide Derivatives (e.g., and ): Shorter carbon chains (acetamide vs.
- Pyridine vs.
Biological Activity
2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride is a compound with notable biological activity, particularly in the context of neuropharmacology and enzyme inhibition. Its unique structure, which includes an amino group and a pyridine ring, contributes to its interactions with various biological targets. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and data tables.
- Molecular Formula : C₁₀H₁₆ClN₃O
- Molecular Weight : 215.68 g/mol
- Structure : The compound features a methyl group attached to the nitrogen atom and a pyridine ring, enhancing its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It may act as a modulator for specific receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders. Additionally, the compound can form complexes with metal ions, affecting various enzymes and biomolecules, which can lead to alterations in cellular processes.
Neuropharmacological Effects
Preliminary studies indicate that this compound may influence neurotransmitter systems, suggesting potential applications in treating conditions such as depression or anxiety disorders. Its selective binding properties are critical for its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Amino-N-(pyridin-2-ylmethyl)propanamide | Amine with pyridine | Lacks methyl substitution at nitrogen |
| N-Methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride hydrate | Glycine derivative | Different functional group; lower activity |
| (S)-2-Amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide hydrochloride | Isomeric variant | Different stereochemistry affecting activity |
The unique methyl substitution on the nitrogen atom and the positioning of the pyridine ring significantly influence the biological activity and interaction profile of this compound compared to its analogs.
Case Studies and Research Findings
Research has explored various aspects of the biological activity of this compound:
- Neurotransmitter Interaction : Studies have indicated that compounds similar in structure can modulate neurotransmitter receptors, leading to altered synaptic transmission.
- Antimicrobial Activity : While not extensively studied for antimicrobial properties specifically, related compounds have shown effectiveness against a range of pathogens, suggesting potential exploration in this area.
- Anticancer Potential : Some derivatives have displayed anticancer activities against specific cell lines. Although direct studies on this compound are sparse, its structural analogs have shown promise in inhibiting cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the amine, pyridyl, and methyl groups. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm can assess purity (>98%). Gas chromatography (GC) is critical for detecting residual solvents like pyridine or dimethylformamide, as per pharmacopeial standards . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion).
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like pyridine derivatives?
- Methodology : Monitor reaction stoichiometry and temperature rigorously. For example, use Schlenk-line techniques under inert atmospheres to prevent oxidation. Introduce scavengers (e.g., activated charcoal) during workup to adsorb pyridine residues. Post-synthesis purification via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: chloroform/methanol gradient) improves yield and reduces impurities .
Q. What solubility properties should be considered for in vitro biological assays?
- Methodology : The hydrochloride salt enhances aqueous solubility. Prepare stock solutions in deionized water (pH 3–4) or dimethyl sulfoxide (DMSO) for cell-based studies. Confirm solubility via dynamic light scattering (DLS) to avoid aggregation. For buffer compatibility, test stability in phosphate-buffered saline (PBS) at 37°C over 24 hours .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
- Methodology : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA predict regioselectivity in alkylation or acylation reactions. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to prioritize synthetic routes, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. activation)?
- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cofactors). Validate target specificity using knockout cell lines or competitive binding assays. Analyze structural analogs to identify critical functional groups (e.g., pyridylmethyl vs. benzyl substitutions) influencing activity .
Q. How do structural modifications (e.g., methyl vs. propyl groups) impact pharmacokinetic properties?
- Methodology : Conduct comparative studies using in vitro ADME models:
- Metabolic stability : Liver microsomal assays (human/rat) with LC-MS/MS quantification.
- Permeability : Caco-2 cell monolayers or PAMPA assays.
- Plasma protein binding : Equilibrium dialysis followed by LC-MS. Correlate results with logP values (determined via shake-flask method) and hydrogen-bond donor/acceptor counts .
Q. What advanced characterization techniques are required to study degradation products under stress conditions?
- Methodology : Use forced degradation (acid/base hydrolysis, oxidation, thermal stress) paired with high-resolution MS (HRMS) and tandem MS/MS to identify degradation pathways. X-ray powder diffraction (XRPD) monitors crystallinity changes. For trace impurities (<0.1%), employ UPLC-QTOF with ion mobility separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
